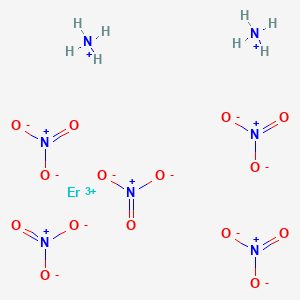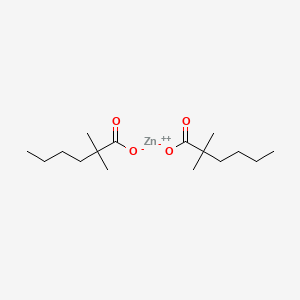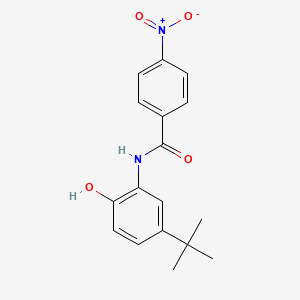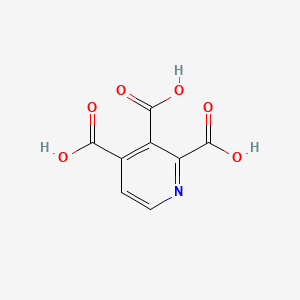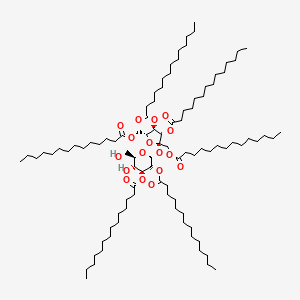
Sucrose hexamyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose hexamyristate is a complex organic compound with the molecular formula C96H178O17 and a molecular weight of 1604.43 g/mol . It is a type of sugar ester, specifically a sucrose ester, where six hydroxyl groups of sucrose are esterified with myristic acid (tetradecanoic acid). This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose hexamyristate typically involves the esterification of sucrose with myristic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: The chemical synthesis involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction.
Enzymatic Synthesis: Enzymatic methods use lipases as biocatalysts to achieve esterification. This method is preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their eco-friendliness and efficiency. The use of immobilized lipases on solid supports allows for continuous production processes, enhancing yield and reducing costs .
Chemical Reactions Analysis
Types of Reactions
Sucrose hexamyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield sucrose and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol or acid, facilitated by a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Hydrolysis: Sucrose and myristic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Oxidized fatty acids and peroxides.
Scientific Research Applications
Sucrose hexamyristate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sucrose hexamyristate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for the formation of stable emulsions. It interacts with lipid bilayers, enhancing the solubility and stability of hydrophobic compounds. The ester bonds in this compound can be hydrolyzed by esterases, releasing myristic acid and sucrose, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sucrose pentamyristate: Contains five myristic acid ester groups.
Sucrose tetramyristate: Contains four myristic acid ester groups.
Sucrose hexastearate: Similar structure but with stearic acid instead of myristic acid.
Uniqueness
Sucrose hexamyristate is unique due to its high degree of esterification, which imparts superior surfactant properties compared to its lower esterified counterparts. Its specific fatty acid composition (myristic acid) also provides distinct physicochemical properties, making it suitable for specialized applications in drug delivery and cosmetics .
Properties
CAS No. |
94139-15-8 |
|---|---|
Molecular Formula |
C96H178O17 |
Molecular Weight |
1604.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C96H178O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-84(98)105-80-83-91(108-86(100)75-69-63-57-51-45-39-33-27-21-15-9-3)94(111-89(103)78-72-66-60-54-48-42-36-30-24-18-12-6)96(112-83,81-106-85(99)74-68-62-56-50-44-38-32-26-20-14-8-2)113-95-93(110-88(102)77-71-65-59-53-47-41-35-29-23-17-11-5)92(90(104)82(79-97)107-95)109-87(101)76-70-64-58-52-46-40-34-28-22-16-10-4/h82-83,90-95,97,104H,7-81H2,1-6H3/t82-,83-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
InChI Key |
MYJOAFQNHXQZSX-IZYOOIPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



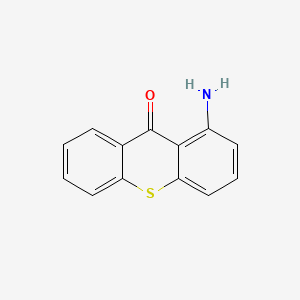

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
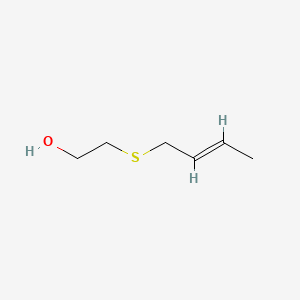

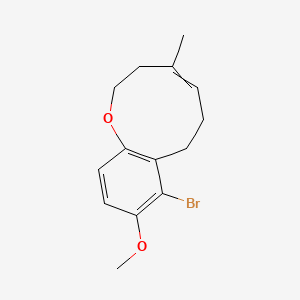

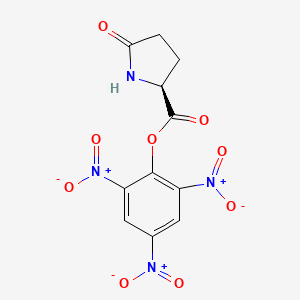
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
